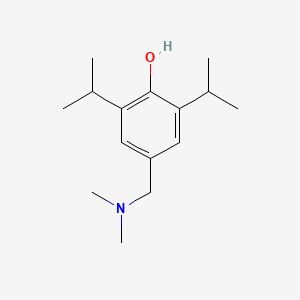

4-((Dimethylamino)methyl)-2,6-diisopropylphenol

描述

4-((Dimethylamino)methyl)-2,6-diisopropylphenol (CAS RN: 4918-95-0) is a phenolic derivative with the molecular formula C₁₅H₂₅NO and an average molecular weight of 235.371 g/mol . The compound features a central phenol ring substituted with two isopropyl groups at the 2- and 6-positions and a dimethylamino-methyl group at the 4-position. It is known by multiple nomenclature variants, including 2,6-Diisopropyl-4-[(dimethylamino)methyl]phenol and α-(Dimethylamino)-2,6-diisopropyl-p-cresol . The compound’s purity is commonly reported as 95%, and it has applications in synthetic chemistry, though specific industrial uses are less documented in available literature.

属性

IUPAC Name |

4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYFSRVIHDNQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197701 | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4918-95-0 | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4918-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Principle

The Mannich reaction is the most commonly employed method for synthesizing 4-((Dimethylamino)methyl)-2,6-diisopropylphenol. It involves the condensation of three components:

- A phenol derivative (2,6-diisopropylphenol)

- Formaldehyde (or paraformaldehyde as a formaldehyde source)

- Dimethylamine (secondary amine)

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and dimethylamine, which then electrophilically attacks the activated aromatic ring of 2,6-diisopropylphenol at the para position relative to the hydroxyl group, yielding the Mannich base.

Typical Reaction Conditions

- Temperature: 0–70°C during mixing; reaction temperature maintained between 30–100°C

- Time: 1–4 hours reaction time

- Solvent: Often aqueous or mixed aqueous-organic media

- Reagents: Paraformaldehyde is sometimes used as a solid formaldehyde source, added in batches to control reaction rate and minimize side reactions

- pH: Slightly acidic to neutral conditions favor the Mannich condensation

Advantages

- Straightforward one-pot synthesis

- High regioselectivity for para substitution due to phenol activation

- Use of paraformaldehyde reduces handling issues compared to aqueous formaldehyde

- Scalable for industrial production

Example from Literature

A method described for a related compound, 2,4,6-tris(dimethylaminomethyl)phenol, uses in-situ depolymerization of paraformaldehyde with phenol and dimethylamine aqueous solution, reacting at 30–100°C for 1–4 hours, followed by oil-water separation and vacuum distillation to isolate the product. This approach can be adapted for this compound synthesis by using 2,6-diisopropylphenol as the phenol component.

Reductive Amination Method

Reaction Principle

Reductive amination involves the reaction of 2,6-diisopropylphenol bearing an aldehyde group at the para position with dimethylamine, followed by reduction of the imine intermediate to the corresponding amine.

Typical Procedure

- Step 1: Introduction of a formyl group at the para position of 2,6-diisopropylphenol (e.g., via formylation reactions such as Reimer-Tiemann or Duff reaction)

- Step 2: Reaction of the aldehyde with dimethylamine to form an imine or iminium intermediate

- Step 3: Reduction of the imine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield the dimethylaminomethyl substituent

Advantages and Limitations

- Allows for selective introduction of the dimethylaminomethyl group

- Requires additional step of formylation, which may lower overall yield

- Reduction step requires careful control to avoid over-reduction or side reactions

Preparation of 2,6-Diisopropylphenol Precursor

Since this compound synthesis depends on the availability of 2,6-diisopropylphenol, its preparation is critical.

Industrial Preparation of 2,6-Diisopropylphenol (Propofol)

- Starting Material: p-Hydroxybenzoic acid

- Alkylation: Reaction with isopropylating agents in acidic/dehydrating medium at 60–65°C to yield 4-hydroxy-3,5-diisopropylbenzoic acid

- Purification: Removal of impurities such as ether and dimer impurities by solvent washing

- Decarboxylation: High-temperature decarboxylation (120–160°C) in presence of alkali metal hydroxide catalyst (e.g., NaOH or KOH) under inert atmosphere to yield 2,6-diisopropylphenol

- Final Purification: Extraction with hydrocarbon solvents (toluene, xylene), washing with sodium bicarbonate and water, followed by vacuum distillation to obtain high purity product (>99.9%)

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction | 2,6-Diisopropylphenol, paraformaldehyde, dimethylamine | 30–100°C, 1–4 h, aqueous or mixed solvent | One-pot, regioselective, scalable | Requires control of formaldehyde addition |

| Reductive Amination | 2,6-Diisopropylphenol aldehyde, dimethylamine, reducing agent | Multi-step: formylation, amination, reduction | Selective amine introduction | Multi-step, lower overall yield |

| Alkylation + Decarboxylation (for precursor) | p-Hydroxybenzoic acid, isopropylating agent, alkali hydroxide | 60–65°C alkylation; 120–160°C decarboxylation | High purity precursor synthesis | Requires multiple purification steps |

Research Findings and Notes

- The Mannich reaction is the most direct and widely used method for introducing the dimethylaminomethyl group onto phenols, including 2,6-diisopropylphenol, due to its efficiency and regioselectivity.

- Use of paraformaldehyde as a formaldehyde source improves safety and reduces waste compared to aqueous formaldehyde solutions.

- The purity of 2,6-diisopropylphenol precursor significantly affects the yield and purity of the final Mannich product; thus, industrial processes emphasize purification steps to remove isomeric and ether impurities.

- Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis are routinely employed to characterize the synthesized this compound.

- There is limited detailed mechanistic study specifically on this compound, but the general Mannich reaction mechanism and reductive amination pathways are well established in organic synthesis literature.

化学反应分析

Types of Reactions

4-((Dimethylamino)methyl)-2,6-diisopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized phenol derivatives, reduced amines or alcohols, and various substituted phenol compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

Anesthetic Agent

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is primarily investigated for its anesthetic properties. It acts as a rapid-acting intravenous anesthetic, providing a smooth induction and maintenance of anesthesia. Research indicates that it can produce rapid recovery times compared to traditional anesthetics due to its favorable pharmacokinetic profile.

- Case Study : A study demonstrated that the compound effectively induces anesthesia in animal models with minimal side effects, highlighting its potential for clinical use in surgeries requiring quick recovery times .

Antioxidant Properties

The compound has exhibited significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Its mechanism involves scavenging free radicals, thereby reducing cellular damage.

- Research Findings : In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS) effectively. This property is particularly beneficial in protecting neuronal cells from oxidative damage during ischemic events .

Drug Delivery Systems

Recent investigations have focused on the use of this compound in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable candidate for formulation development.

- Innovative Applications : The compound can be conjugated with peptides or other active pharmaceutical ingredients to create controlled-release formulations. This approach aims to improve therapeutic efficacy while minimizing side effects .

Comparative Analysis of Applications

作用机制

The mechanism of action of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The phenol group can undergo oxidation-reduction reactions, influencing cellular redox states. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol are compared below with six analogous compounds, focusing on molecular features, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Findings from Comparative Analysis

Structural Variations and Reactivity: The dimethylamino group in the target compound and Michler’s Ketone enhances electron-donating capacity, but Michler’s Ketone’s benzophenone core enables UV sensitivity . Ethyl 4-(dimethylamino) benzoate exhibits superior reactivity in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate, attributed to ester group stabilization .

Solubility and Polarity: Compounds with methoxy (e.g., 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol) or hydroxypropyl groups show higher hydrophilicity, whereas bulky substituents (e.g., isopropyl in the target compound) reduce water solubility .

Functional Applications: Phenolic analogs like 4,4’-isopropylidenediphenol and 4,4’-methylenedi-2,6-xylenol are pivotal in polymer industries, contrasting with the target compound’s niche synthetic role . Michler’s Ketone’s photoactivity is exploited in dye manufacturing, a property absent in the target compound .

生物活性

4-((Dimethylamino)methyl)-2,6-diisopropylphenol, often referred to as 4-DAMP, is a synthetic organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of 4-DAMP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-DAMP is characterized by the presence of a dimethylamino group and a diisopropylphenol moiety. Its chemical formula is , with a molecular weight of approximately 219.34 g/mol. The compound is synthesized through methods such as the Mannich reaction and reductive amination, which allow for the introduction of the dimethylamino group onto the phenolic structure.

The biological activity of 4-DAMP is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:

- GABA Receptors : Similar to propofol (2,6-diisopropylphenol), 4-DAMP may exhibit activity at GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. Studies suggest that compounds with similar structures can potentiate GABA-induced currents, although specific data for 4-DAMP remains limited .

- Antioxidant Activity : Compounds related to 2,6-diisopropylphenol have been shown to possess antioxidant properties by scavenging free radicals. This mechanism may also apply to 4-DAMP, suggesting potential therapeutic benefits in oxidative stress-related conditions .

Pharmacological Effects

While detailed pharmacological studies on 4-DAMP are scarce, insights can be drawn from related compounds:

- Sedative and Anesthetic Properties : Analogous compounds like propofol are well-known for their sedative effects. Research indicates that modifications in the phenolic structure can alter these properties significantly. For instance, para-substituted derivatives may exhibit anticonvulsant effects without sedative properties .

- Potential Anticonvulsant Effects : Some studies suggest that derivatives of diisopropylphenol could reduce seizure activity in animal models. This effect is hypothesized to stem from enhanced GABAergic transmission or direct modulation of neuronal excitability .

Case Studies and Research Findings

- Antioxidant Studies : Research utilizing electron spin resonance spectroscopy has demonstrated that phenolic compounds similar to 4-DAMP can effectively scavenge free radicals. In vitro studies have shown that such compounds can reduce oxidative damage in neuronal cells .

- GABAergic Activity : A study comparing various analogues of propofol revealed that structural modifications could lead to significant differences in their efficacy at GABA receptors. While specific data on 4-DAMP's efficacy is lacking, it is anticipated that similar trends would apply .

- Behavioral Studies : In rodent models, compounds structurally related to 4-DAMP were evaluated for their effects on behavior and neuronal activity. Results indicated potential anticonvulsant effects without sedation, suggesting a therapeutic window for managing seizures without compromising alertness .

Comparative Analysis

The following table summarizes key properties and biological activities of 4-DAMP compared to closely related compounds:

| Compound | GABA Activity | Antioxidant Activity | Sedative Effects | Anticonvulsant Effects |

|---|---|---|---|---|

| 4-DAMP | Unknown | Potential | Unknown | Possible |

| Propofol (2,6-diisopropylphenol) | High | Yes | Yes | Yes |

| 4-Iodo-2,6-diisopropylphenol | Moderate | Yes | No | Yes |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-((Dimethylamino)methyl)-2,6-diisopropylphenol, and how do reaction parameters (e.g., temperature, catalyst) affect yield?

- Methodological Answer : The compound is typically synthesized via a Mannich reaction, introducing the dimethylaminomethyl group to a 2,6-diisopropylphenol precursor. Key parameters include pH control (8–10) and temperature (60–80°C) to optimize intermediate stability. Catalysts like HCl or AlCl3 may accelerate alkylation but require rigorous exclusion of moisture. Yields can vary due to steric hindrance from the diisopropyl groups, necessitating extended reaction times .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving substituent positions, particularly the dimethylamino and isopropyl groups. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions). Cross-referencing with PubChem’s computed InChI (e.g., stereochemical descriptors) ensures structural accuracy .

Q. How is purity assessed, and what are common impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Common impurities include unreacted 2,6-diisopropylphenol or Mannich reaction byproducts (e.g., dimeric species). Gas chromatography-mass spectrometry (GC-MS) identifies volatile contaminants, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can discrepancies in reported solubility data (e.g., polar vs. nonpolar solvents) be systematically addressed?

- Methodological Answer : Standardize solubility testing using the shake-flask method under controlled conditions (25°C, inert atmosphere). Compare results with structurally analogous compounds (e.g., 4-(2,6-dimethylphenyl)phenol, PubChem ID 13632452), noting substituent effects on polarity. Conflicting data may arise from crystallinity differences; thus, amorphous vs. crystalline forms should be characterized via X-ray diffraction .

Q. What strategies mitigate steric hindrance during functionalization of the diisopropylphenyl core?

- Methodological Answer : Steric effects from the 2,6-diisopropyl groups limit electrophilic substitution. Strategies include:

- Using bulky catalysts (e.g., Pd(OAc)2/P(t-Bu)3) to access meta positions.

- High-pressure conditions (10–15 bar) to drive reactivity in hydrogenation or alkylation.

- Computational modeling (DFT) to predict accessible reaction pathways .

Q. How do electronic effects of the dimethylamino group influence catalytic or photochemical behavior?

- Methodological Answer : The electron-donating dimethylamino group enhances nucleophilicity at the para position, facilitating coordination with transition metals (e.g., Cu or Ru) in catalytic cycles. Comparative studies with Michler’s Ketone (4,4'-bis(dimethylamino)benzophenone) reveal redshifted UV-Vis absorption, suggesting applications in photoactive materials. Electrochemical analysis (cyclic voltammetry) quantifies redox potentials for mechanistic insights .

Q. What experimental designs resolve contradictions in reported reaction kinetics for derivatives of this compound?

- Methodological Answer : Discrepancies in rate constants may arise from solvent polarity or trace metal contamination. Design a factorial experiment varying solvent (e.g., DMSO vs. THF), temperature, and catalyst purity. Use stopped-flow spectroscopy for real-time kinetic monitoring. Statistical analysis (ANOVA) identifies significant variables, while isotopic labeling (e.g., <sup>13</sup>C) tracks reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。